PROTAC ERR|A 降解剂-1

描述

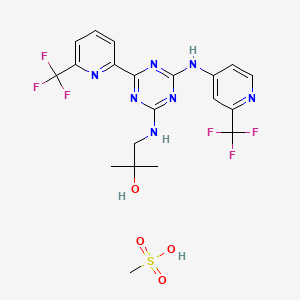

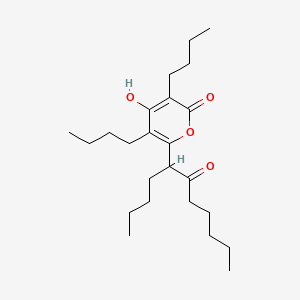

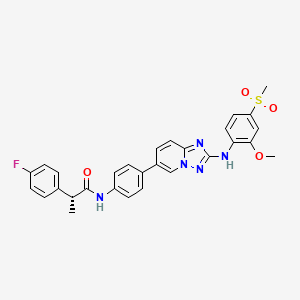

PROTAC ERR|A Degrader-1 is a PROTAC (PROteolysis TArgeting Chimera) that targets estrogen-related receptor alpha (ERRa) for degradation . It comprises a MDM2 ligand binding group, a linker, and an ERRa binding group .

Synthesis Analysis

The synthesis of PROTACs like ERR|A Degrader-1 involves a modular process utilizing three components: an E3 ligase ligand, a linker, and a protein of interest (POI) ligand . The majority of Degraders harness the E3 ligases von Hippel-Lindau (VHL) and cereblon (CRBN) within the CRL2 and CRL4 E3 complexes, respectively . The synthesis can be carried out in parallel to generate Degraders with PEG and alkyl linkers of varying length .Molecular Structure Analysis

Molecular docking and virtual screening have emerged as efficient strategies in drug discovery for identifying compounds from a large database of chemical structures . For PROTACs, molecular docking accurately simulates the protein-PROTAC-E3 ternary complex, thus greatly accelerating structure-activity-relationship analysis, and improving ligand affinity and selectivity .Chemical Reactions Analysis

PROTACs function by bringing a target protein in physical proximity to an ubiquitin ligase, leading to ubiquitin transfer and subsequent degradation of the target protein via the ubiquitin-proteasome system . This technology has two advantages: the PROTAC-binding sites on the same target protein may be infinite , and binding and degradation activities may occur in multiple target proteins .Physical And Chemical Properties Analysis

PROTAC ERR|A Degrader-1 has a molecular weight of 1108.91 and a formula of C54H49Cl2F6N7O8 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .科学研究应用

双特异性雌激素受体 α 降解剂

靶向 ERα 的双特异性降解剂(如 PROTAC)被证明对治疗 ER+ 乳腺癌有益,超越了传统的抑制剂。DNA 编码化学文库 (DECL) 筛选对于识别新的 PROTAC 结合元件至关重要。源自 DECL 筛选的小分子样品 7 表现出有希望的 ERα 结合、拮抗和降解。使用点击化学合成的 PROTACs 对 ERα 表现出有效的降解,在小鼠乳腺癌异种移植模型中抑制肿瘤生长,验证了识别新的双特异性降解剂先导的方法 (Disch 等人,2021 年)。

光触发 PROTACs

PROTACs 等靶向蛋白降解技术已通过引入光触发活化平台得到补充。PS-Degrons 偶联光敏剂和蛋白质配体,能够通过光触发的单线态氧进行蛋白质降解。这一创新平台在降解靶蛋白(如人雌激素受体 α (ERα))方面提供了高时空精度,为克服 PROTACs 临床治疗中的全身毒性提供了有希望的方法 (Zhang 等人,2022 年)。

冯·希佩尔-林道募集 PROTACs

靶向 TANK 结合激酶 1 (TBK1) 的 PROTACs 的开发展示了一个广泛适用的识别降解剂的方法。本研究概括了与降解活性相关的关键结构元件,并提出了一个有效的先导化合物 3i,具有显着的选择性和作为化学工具评估突变 K-Ras 癌细胞中 TBK1 的潜力 (Crew 等人,2017 年)。

ERD-308 的发现

ERD-308 等 PROTAC ER 降解剂的开发强调了该技术在治疗雌激素受体阳性 (ER+) 乳腺癌中的潜力。与获批的选择性 ER 降解剂氟维司特相比,ERD-308 表现出优异的 ER 降解和抑制细胞增殖的功效,突出了其作为晚期 ER+ 乳腺癌新疗法的潜力 (Hu 等人,2019 年)。

安全和危害

The Safety Data Sheet of a similar PROTAC indicates that it is toxic and contains a pharmaceutically active ingredient . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

未来方向

The PROTAC technology is rapidly gaining momentum, especially in cancer therapy . Achieving good oral bioavailability for these degraders remains one of the biggest challenges, given the fact that PROTACs are often ‘beyond rule of 5’ for small-molecule drugs because of their higher molecular weight and other poor physiochemical properties . Further development of these PROTACs may prove clinically useful to treat cancers exhibiting chromosome instability (CIN) .

属性

IUPAC Name |

(E)-N-[2-[[2-[4-[(4R,5S)-4,5-bis(4-chlorophenyl)-2-(4-methoxy-2-propan-2-yloxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl]acetyl]amino]ethyl]-3-[4-[[2,4-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2-cyanoprop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H49Cl2F6N7O8/c1-31(2)77-44-26-40(74-3)16-17-41(44)50-66-48(33-7-12-38(55)13-8-33)49(34-9-14-39(56)15-10-34)69(50)52(73)68-22-21-67(47(71)29-68)28-46(70)64-19-20-65-51(72)36(27-63)23-32-5-18-43(45(24-32)75-4)76-30-35-6-11-37(53(57,58)59)25-42(35)54(60,61)62/h5-18,23-26,31,48-49H,19-22,28-30H2,1-4H3,(H,64,70)(H,65,72)/b36-23+/t48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQCWVLBPYOZNC-XNCCLBLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=NC(C(N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)C(=CC4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=C(C=CC(=C1)OC)C2=N[C@@H]([C@@H](N2C(=O)N3CCN(C(=O)C3)CC(=O)NCCNC(=O)/C(=C/C4=CC(=C(C=C4)OCC5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)OC)/C#N)C6=CC=C(C=C6)Cl)C7=CC=C(C=C7)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H49Cl2F6N7O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1108.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

PROTAC ERR|A Degrader-1 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[(4aR,5R,7aR)-2-amino-5-(trifluoromethyl)-4,4a,5,7-tetrahydrofuro[3,4-d][1,3]thiazin-7a-yl]-4-fluorophenyl]-5-(difluoromethyl)pyrazine-2-carboxamide](/img/structure/B607288.png)

![6-chloro-7-methoxy-2-methyl-3-[4-[4-(trifluoromethoxy)phenoxy]phenyl]-1H-quinolin-4-one](/img/structure/B607292.png)

![1-[5-(Furan-2-yl)-4-methyl-1,2,3,6-tetrahydropyridin-1-yl]prop-2-en-1-one](/img/structure/B607303.png)